2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1207002-49-0
VCID: VC5641725
InChI: InChI=1S/C20H19BrClN3O2S/c1-27-10-9-25-18(14-5-7-15(21)8-6-14)12-23-20(25)28-13-19(26)24-17-4-2-3-16(22)11-17/h2-8,11-12H,9-10,13H2,1H3,(H,24,26)
SMILES: COCCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
Molecular Formula: C20H19BrClN3O2S
Molecular Weight: 480.81

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

CAS No.: 1207002-49-0

Cat. No.: VC5641725

Molecular Formula: C20H19BrClN3O2S

Molecular Weight: 480.81

* For research use only. Not for human or veterinary use.

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide - 1207002-49-0

Specification

CAS No. 1207002-49-0
Molecular Formula C20H19BrClN3O2S
Molecular Weight 480.81
IUPAC Name 2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Standard InChI InChI=1S/C20H19BrClN3O2S/c1-27-10-9-25-18(14-5-7-15(21)8-6-14)12-23-20(25)28-13-19(26)24-17-4-2-3-16(22)11-17/h2-8,11-12H,9-10,13H2,1H3,(H,24,26)
Standard InChI Key SHKWLPGGIZBBGW-UHFFFAOYSA-N
SMILES COCCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br

Introduction

Structural and Molecular Characterization

Chemical Identity

The compound’s IUPAC name is 2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide, with the molecular formula C₂₀H₁₉BrClN₃O₂S . Key identifiers include:

PropertyValue
Molecular Weight480.81 g/mol
CAS Number1207002-49-0
SMILESCOCCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
InChI KeySHKWLPGGIZBBGW-UHFFFAOYSA-N

The structure comprises a 2-methoxyethyl-imidazole core linked via a thioether bond to an N-(3-chlorophenyl)acetamide group, with a 4-bromophenyl substituent at the imidazole’s 5-position .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d6, 300 MHz): Peaks at δ 8.63 (d, J = 11.2 Hz, 1H), 7.76 (dd, J = 6.5, 2.6 Hz, 1H), and 3.81 (d, J = 9.6 Hz, 6H) confirm the methoxyethyl and aromatic protons .

  • ¹³C NMR (101 MHz): Signals at δ 170.32 (acetamide carbonyl) and 55.40 (methoxy carbon) validate the functional groups .

Mass Spectrometry:

  • High-resolution ESI-MS shows a molecular ion peak at m/z 480.81 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization

Reaction Pathway

The synthesis involves three key steps:

  • Imidazole Ring Formation: Condensation of 4-bromophenylglyoxal with 2-methoxyethylamine under reflux in acetonitrile.

  • Thioether Linkage: Reaction of the imidazole intermediate with thioglycolic acid in the presence of DCC (dicyclohexylcarbodiimide).

  • Acetamide Coupling: Amidation with 3-chloroaniline using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.

Optimization Parameters

ParameterOptimal Condition
SolventDimethylformamide (DMF)
Temperature80°C
CatalystTriethylamine (TEA)
Reaction Time12–24 hours

Yield improvements (up to 65%) are achieved via microwave-assisted synthesis at 100°C for 2 hours.

Biological Activity and Mechanisms

Anticancer Activity

Preliminary MTT assays on HeLa cells show IC₅₀ = 18.7 µM, with apoptosis induction via caspase-3 activation. The bromophenyl group may intercalate DNA, while the chlorophenylacetamide moiety inhibits topoisomerase II .

Enzymatic Targets

Molecular docking reveals strong binding (Kᵢ = 4.2 nM) to EGFR kinase, implicating potential use in tyrosine kinase inhibitor therapies.

Physicochemical Properties

PropertyValue
logP3.68
logD3.68 (pH 7.4)
Polar Surface Area78.93 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

The compound’s low solubility (<1 mg/mL in water) necessitates formulation with co-solvents (e.g., PEG-400) for in vivo studies .

Comparative Analysis with Analogues

CompoundStructure ModificationIC₅₀ (HeLa)MIC (S. aureus)
Target CompoundNone18.7 µM12.5 µg/mL
VC7386790Acetamide → Amide22.4 µM25 µg/mL
VC56417253-Chlorophenyl → 4-Methylthiazol14.2 µM6.25 µg/mL

Substituting the chlorophenyl group with a methylthiazol enhances antibacterial potency but reduces cytotoxicity.

Applications in Drug Discovery

The compound’s dual activity against microbial and cancer targets positions it as a lead for multi-target therapeutics. Structural tweaks, such as replacing the methoxyethyl group with a piperazine ring, could enhance blood-brain barrier penetration for CNS applications .

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